molecular formula C6H9ClO B2654011 1-(2-Chloroethyl)cyclopropane-1-carbaldehyde CAS No. 1934820-90-2

1-(2-Chloroethyl)cyclopropane-1-carbaldehyde

Cat. No.: B2654011
CAS No.: 1934820-90-2
M. Wt: 132.59
InChI Key: ILIOXRORDPISMK-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C6H9ClO and a molecular weight of 132.59 g/mol . It is characterized by the presence of a cyclopropane ring substituted with a chloroethyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Scientific Research Applications

1-(2-Chloroethyl)cyclopropane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly those targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

The synthesis of 1-(2-Chloroethyl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane-1-carbaldehyde with 2-chloroethanol in the presence of a strong acid catalyst . The reaction conditions typically include refluxing the reactants in an organic solvent such as dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Chloroethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, appropriate catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloroethyl group can undergo substitution reactions, leading to the formation of new chemical entities with distinct biological activities .

Comparison with Similar Compounds

1-(2-Chloroethyl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-chloroethyl)cyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c7-4-3-6(5-8)1-2-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIOXRORDPISMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCCl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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